Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15415133
InChI: InChI=1S/C17H14FN3O4S/c1-3-25-16(24)14-8(2)20-17(26-14)21-15(23)11-7-19-12-5-4-9(18)6-10(12)13(11)22/h4-7H,3H2,1-2H3,(H,19,22)(H,20,21,23)
SMILES:
Molecular Formula: C17H14FN3O4S
Molecular Weight: 375.4 g/mol

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15415133

Molecular Formula: C17H14FN3O4S

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C17H14FN3O4S
Molecular Weight 375.4 g/mol
IUPAC Name ethyl 2-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C17H14FN3O4S/c1-3-25-16(24)14-8(2)20-17(26-14)21-15(23)11-7-19-12-5-4-9(18)6-10(12)13(11)22/h4-7H,3H2,1-2H3,(H,19,22)(H,20,21,23)
Standard InChI Key NXQOOJOOTFTQHK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C

Introduction

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that combines a thiazole ring with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, which are influenced by its structural components. The quinoline part of the molecule features a fluoro substituent and a hydroxy group, contributing to its biological activity.

Synthesis

The synthesis of Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis techniques. These steps require careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. Microwave-assisted synthesis techniques have also been used to enhance yields and reduce reaction times.

Biological Activities

This compound exhibits promising biological activities, particularly in anti-cancer research. Its structural elements may interact with specific biological targets, potentially leading to therapeutic effects. The combination of thiazole and quinoline structures, along with specific substituents, may enhance its biological activity compared to compounds containing only one of these motifs.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylateQuinoline core with fluoro and hydroxy groupsAntimicrobial, anticancer
Thiazole derivativesThiazole ring systemsAntimicrobial, antifungal
Quinoline-based compoundsVarious substitutions on quinolineAntimalarial, antitubercular
Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylateThiazole and quinoline moieties with fluoro and hydroxy groupsPotential anticancer effects

Research Findings and Applications

Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is studied for its potential use in drug development, particularly in cancer treatment. Interaction studies are crucial to understand how this compound interacts with biological targets, guiding further development.

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